molecular formula C13H20ClN B1485267 4-Benzylcyclohexan-1-amine hydrochloride CAS No. 2098019-13-5

4-Benzylcyclohexan-1-amine hydrochloride

Cat. No. B1485267
CAS RN: 2098019-13-5
M. Wt: 225.76 g/mol
InChI Key: DFPBLQOCKVTNQR-UHFFFAOYSA-N
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Description

4-Benzylcyclohexan-1-amine hydrochloride is a chemical compound with the CAS number 2098019-13-5 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of amines, such as 4-Benzylcyclohexan-1-amine hydrochloride, can involve various methods. For instance, amines can be synthesized by the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of amines like 4-Benzylcyclohexan-1-amine hydrochloride can be analyzed using spectroscopy. Infrared spectra of amines show absorptions resulting from the N−H bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .


Chemical Reactions Analysis

Amines can undergo various reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Other reactions include reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .

Scientific Research Applications

Pharmaceutical Testing

One clear application of 4-Benzylcyclohexan-1-amine hydrochloride is in pharmaceutical testing. It is sold online for this purpose, indicating its use as a reference standard in drug development and quality control processes to ensure accurate results .

Synthesis of Amines

Compounds like 4-Benzylcyclohexan-1-amine hydrochloride are often used in the synthesis of amines. The Leuckart reaction, for example, is a method used for the synthesis of amines and one-pot reductive amination, which could potentially involve this compound .

Catalysis

Amines are known to act as catalysts in various chemical reactions. While specific information on 4-Benzylcyclohexan-1-amine hydrochloride acting as a catalyst is not available, it’s plausible that it could be used in catalytic processes to synthesize complex heterocyclic molecules .

Biocatalysis

The compound may also find applications in biocatalysis, which involves using natural catalysts, like enzymes, to perform chemical transformations on organic compounds. Biocatalysis is applied to create safer and more efficient processes for the manufacture of chiral amine-containing pharmaceuticals .

Fluorescence Studies

While not directly related to 4-Benzylcyclohexan-1-amine hydrochloride , similar compounds have been studied for their fluorescence properties. It’s possible that this compound could be used in fluorescence studies to understand its quantum yield and other photophysical properties .

properties

IUPAC Name

4-benzylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPBLQOCKVTNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylcyclohexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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